molecular formula C22H22N2O B3734117 N-(4,6-dimethyl-2-pyridinyl)-3,3-diphenylpropanamide

N-(4,6-dimethyl-2-pyridinyl)-3,3-diphenylpropanamide

Cat. No.: B3734117
M. Wt: 330.4 g/mol
InChI Key: SHLZOULJAHDEAU-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyridinyl)-3,3-diphenylpropanamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 4 and 6, and a propanamide group attached to a diphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyridinyl)-3,3-diphenylpropanamide typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-pyridinyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol, alcohols in the presence of acid catalysts.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, esters.

Scientific Research Applications

N-(4,6-dimethyl-2-pyridinyl)-3,3-diphenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-3,3-diphenylpropanamide involves the inhibition of the transcription factor NF-kB, which plays a crucial role in regulating the immune response and apoptosis. By inhibiting NF-kB, the compound can reduce the production of pro-inflammatory cytokines such as TNFalpha and promote apoptosis in cancer cells . This dual action makes it a promising candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethyl-2-pyridinyl)-3,3-diphenylpropanamide stands out due to its unique combination of a pyridine ring and a diphenylpropanamide group, which imparts distinct chemical and biological properties. Its ability to inhibit NF-kB and induce apoptosis makes it particularly valuable in the development of new therapeutic agents for inflammatory diseases and cancer.

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-16-13-17(2)23-21(14-16)24-22(25)15-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,20H,15H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLZOULJAHDEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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